molecular formula C18H16F3N3O B10834321 7-Amino-2-propan-2-yl-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one

7-Amino-2-propan-2-yl-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one

Cat. No.: B10834321
M. Wt: 347.3 g/mol
InChI Key: BRVXMMDZSNVASE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-135 involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

    Formation of the Quinazolinone Core: This is typically achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents to introduce the trifluoromethyl group at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of PMID25666693-Compound-135 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: PMID25666693-Compound-135 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups on the quinazolinone core.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

PMID25666693-Compound-135 has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications in the treatment of pain, inflammation, and other conditions.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of PMID25666693-Compound-135 involves its interaction with specific molecular targets, such as transient receptor potential cation channel subfamily V member 1 (TRPV1). The compound acts as a ligand-activated non-selective calcium permeant cation channel, mediating proton influx and intracellular acidosis in nociceptive neurons. This leads to the mediation of inflammatory pain and hyperalgesia .

Comparison with Similar Compounds

    Capsaicin: Another TRPV1 agonist known for its pain-relieving properties.

    CNTX-4975: A clinical trial drug for pain management.

    DWP-05195: A phase 2 clinical trial drug for neuropathic pain.

Comparison: PMID25666693-Compound-135 is unique in its specific structural features, such as the trifluoromethyl group and the quinazolinone core, which contribute to its distinct pharmacological profile. Compared to similar compounds, it offers a different mechanism of action and potential therapeutic benefits.

Properties

Molecular Formula

C18H16F3N3O

Molecular Weight

347.3 g/mol

IUPAC Name

7-amino-2-propan-2-yl-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C18H16F3N3O/c1-10(2)16-23-15-9-12(22)5-8-14(15)17(25)24(16)13-6-3-11(4-7-13)18(19,20)21/h3-10H,22H2,1-2H3

InChI Key

BRVXMMDZSNVASE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC(=C2)N)C(=O)N1C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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